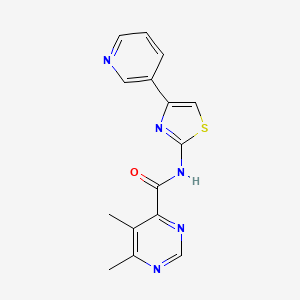![molecular formula C14H12Cl2N4OS B2483258 (Z)-N-(4,5-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013795-58-8](/img/structure/B2483258.png)
(Z)-N-(4,5-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic precursors to complex molecules. For instance, Abdelhamid et al. (2016) described the synthesis of thiadiazoles, thiazoles, and pyrazolines from 1-(5-bromobenzofuran-2-yl)ethanone, emphasizing the variety of pathways to synthesize heterocyclic compounds that share some structural features with the compound of interest (Abdelhamid, Fahmi, & Baaiu, 2016). Similarly, Zhu et al. (2014) synthesized novel carboxamides through the reaction of pyrazole carbonyl chloride, highlighting the versatility of pyrazole derivatives in synthetic chemistry (Zhu et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their reactivity and properties. Prabhuswamy et al. (2016) focused on the crystal structure of a pyrazole derivative, determined by X-ray diffraction, providing insights into the geometrical arrangement and intermolecular interactions that could be relevant for understanding similar compounds (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups and molecular structure. Ledenyova et al. (2018) explored the reactions of pyrazolo[5,1-c][1,2,4]triazines with thiourea, demonstrating complex rearrangements and the formation of novel compounds, which hints at the reactivity patterns that might be expected for the compound (Ledenyova et al., 2018).
Physical Properties Analysis
Physical properties such as melting points, boiling points, and solubility are essential for the practical application of chemical compounds. Kumara et al. (2018) described the spectral characterization and thermal analysis of a pyrazole derivative, providing data that can be used to infer the physical behavior of structurally similar compounds (Kumara et al., 2018).
Chemical Properties Analysis
Chemical properties, including reactivity with other substances and stability under different conditions, are critical for determining the potential applications of a compound. Saeed et al. (2020) investigated the intermolecular interactions and DFT calculations of antipyrine derivatives, providing insights into the electronic structure and potential reactivity patterns of similar molecules (Saeed et al., 2020).
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Applications
- Antibacterial Agents: Novel analogs including compounds similar to (Z)-N-(4,5-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells (Palkar et al., 2017).
- Antimicrobial Activity: Compounds structurally related have been screened for antimicrobial activities against various bacterial and fungal strains (Basavarajaiah & Mruthyunjayaswamy, 2008).
Applications in Heterocyclic Chemistry
- Synthesis of Fused Dithiazines and Trithiazepines: These compounds are involved in the synthesis of complex heterocycles like dithiazines and trithiazepines, which have potential applications in materials science and pharmaceuticals (Koyioni et al., 2014).
Applications in Sensing Technology
- Chemosensors for Cyanide Anions: Derivatives of this compound class have been developed as chemosensors, which can detect cyanide anions. These sensors have potential applications in environmental monitoring and safety (Wang et al., 2015).
Potential in Fungicide Development
- Fungicidal Activity: Compounds in this chemical family have shown high activity against diseases caused by fungi, suggesting their potential as fungicides in agricultural applications (Masatsugu et al., 2010).
Insecticidal and Larvicidal Activity
- Insecticidal Properties: Some derivatives have been synthesized and evaluated for their insecticidal and fungicidal activities, indicating their potential use in pest control (Zhu et al., 2014).
Applications in Organic Synthesis
- Synthesis of Novel Heterocyclic Compounds: The compound is used in the synthesis of a wide variety of heterocyclic compounds, which have applications in medicinal chemistry and drug development (Koyioni et al., 2014).
Antitumor Activities
- Antitumor Agents: Some compounds within this chemical family have shown a broad spectrum of antitumor activity against various tumor cell lines, highlighting their potential in cancer therapy (Fahmy et al., 2002).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that similar compounds have been used in the field of organic photovoltaics , suggesting potential targets could be related to light-sensitive processes.
Mode of Action
It’s known that the thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that the compound might interact with its targets through electron transfer processes.
Biochemical Pathways
It’s known that similar compounds have been used in the field of organic photovoltaics , suggesting that the compound might affect light-sensitive biochemical pathways.
Pharmacokinetics
It’s known that similar compounds have high oxidative stability , which might influence their bioavailability and pharmacokinetics.
Result of Action
It’s known that similar compounds can induce apoptosis in cancer cells when exposed to light , suggesting that this compound might have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light exposure can trigger the compound’s action, as seen in similar compounds used in photodynamic therapy . Furthermore, the compound’s high oxidative stability suggests that it might be resistant to degradation in various environmental conditions.
Propiedades
IUPAC Name |
N-(4,5-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4OS/c1-7-6-9(18-20(7)3)13(21)17-14-19(2)12-10(22-14)5-4-8(15)11(12)16/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCADXNGFFGECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N=C2N(C3=C(S2)C=CC(=C3Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-methoxyphenyl)acetamide hydrochloride](/img/structure/B2483175.png)


![1-(Cyclohexyl(methyl)amino)-3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol hydrochloride](/img/structure/B2483181.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2483183.png)
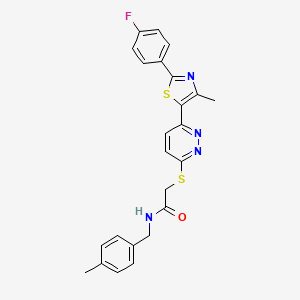
![(4-methoxy-3-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2483186.png)
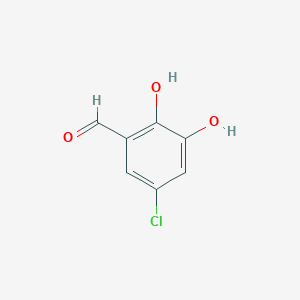
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2483191.png)
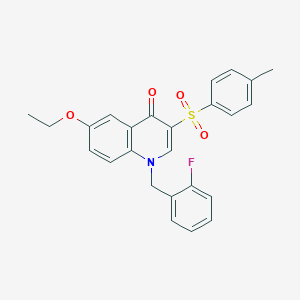
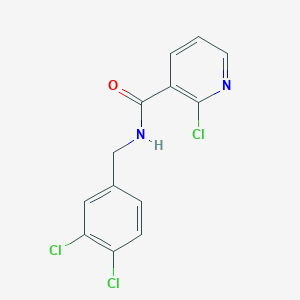
![2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline](/img/structure/B2483194.png)
